molecular formula C8H14O7 B12433240 6-O-acetyl-D-glucopyranose

6-O-acetyl-D-glucopyranose

Cat. No.: B12433240
M. Wt: 222.19 g/mol
InChI Key: ILLOJQCWUBEHBA-KEWYIRBNSA-N
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Description

6-O-Acetyl-D-glucopyranose is a derivative of D-glucose, where an acetyl group is attached to the sixth carbon of the glucopyranose ring. This compound is part of the broader class of acetylated sugars, which are commonly used in organic synthesis and various biochemical applications. The acetylation of sugars like D-glucopyranose can significantly alter their chemical properties, making them useful intermediates in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-O-acetyl-D-glucopyranose typically involves the acetylation of D-glucopyranose. One common method is the reaction of D-glucopyranose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out at room temperature, and the product is purified through crystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 6-O-Acetyl-D-glucopyranose can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids under strong oxidative conditions.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of 6-O-carboxy-D-glucopyranose.

    Reduction: Formation of 6-O-hydroxy-D-glucopyranose.

    Substitution: Formation of 6-O-substituted-D-glucopyranose derivatives.

Scientific Research Applications

6-O-Acetyl-D-glucopyranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-O-acetyl-D-glucopyranose involves its interaction with various enzymes and proteins in biological systems. The acetyl group can be hydrolyzed by esterases, releasing D-glucopyranose and acetic acid. This hydrolysis can affect the glycosylation patterns of proteins and lipids, influencing cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Uniqueness: 6-O-Acetyl-D-glucopyranose is unique in its selective acetylation at the sixth carbon, which can influence its reactivity and interaction with biological molecules. This selective modification allows for targeted studies on the role of acetylation in carbohydrate chemistry and biology.

Biological Activity

6-O-acetyl-D-glucopyranose is a derivative of D-glucose that has garnered interest in various fields of biological and chemical research due to its unique structural properties and potential applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound can be synthesized through several methods, primarily involving the acetylation of D-glucose. A common approach is the esterification of D-glucose with diluted acetic acid, yielding 6-O-acetyl-D-glucose in moderate yields (20-25%) after purification steps such as crystallization from ethanol . The compound exhibits a melting point of approximately 146°C and can undergo various transformations, including deacetylation and oxidation, which are critical for its biological applications .

Antimicrobial Properties

One significant area of research has focused on the antimicrobial properties of this compound. Studies have identified this compound in cultures of Bacillus megaterium, suggesting its role as a natural antimicrobial agent. The identification process involved chromatographic techniques that confirmed the presence of this compound alongside other metabolites .

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Effects on Plant Metabolism

Research has also explored the impact of this compound on plant metabolism. It has been shown to interact with the Target of Rapamycin (TOR) signaling pathway, influencing respiratory energy regulation in plants. The presence of glucose analogs like this compound can modulate metabolic responses, affecting growth and development .

Case Study: Influence on Plant Respiration

In a controlled study, plants treated with varying concentrations of this compound exhibited significant changes in respiratory rates compared to untreated controls. The results indicated that this compound could enhance metabolic efficiency under specific conditions.

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The acetyl group at the 6-position may influence enzyme binding sites, thereby inhibiting or enhancing enzymatic reactions.
  • Cell Membrane Interaction : Its hydrophobic characteristics allow it to integrate into lipid membranes, potentially altering membrane fluidity and function.

Properties

Molecular Formula

C8H14O7

Molecular Weight

222.19 g/mol

IUPAC Name

[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C8H14O7/c1-3(9)14-2-4-5(10)6(11)7(12)8(13)15-4/h4-8,10-13H,2H2,1H3/t4-,5-,6+,7-,8?/m1/s1

InChI Key

ILLOJQCWUBEHBA-KEWYIRBNSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)O)O)O)O

Origin of Product

United States

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